molecular formula C13H15F3N2O B058363 1-Benzyl-3-(trifluoroacetamido)pyrrolidine CAS No. 115445-23-3

1-Benzyl-3-(trifluoroacetamido)pyrrolidine

Cat. No. B058363
M. Wt: 272.27 g/mol
InChI Key: HFZWIEKMCFJKFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related pyrrolidine structures involves the key step of acyl iminium ion-mediated condensation with ketene acetal (Andrews et al., 2003).
  • Another synthesis approach involves the use of phenyliodine bis(trifluoroacetate) for intramolecular annulation to create related structures (Zheng et al., 2014).

Molecular Structure Analysis

  • The structure of related compounds, such as 5,5-trans-lactams, is enantio- and regioselective, derived from common intermediates like 2-ethoxy-3S-(2,2,2-trifluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester (Andrews et al., 2003).

Chemical Reactions and Properties

  • Trifluoroacetylation of pyrroles with trifluoroacetic anhydride results in related structures like 5-trifluoroacetyl pyrroles (Schmidt et al., 2009).
  • The synthesis of 3-hydroxy-3-(trifluoromethyl)-1H-pyrrol-2(3H)-ones shows reactions like condensation-cyclization under mild conditions (Pei et al., 2014).

Physical Properties Analysis

  • The optical properties of synthesized pyrroles exhibit promising features like absorption and emission spectra, and nonlinear optical features (Schmidt et al., 2009).

Chemical Properties Analysis

  • The chemical properties of related compounds can be influenced by various factors, such as the nature of substituents and reaction conditions. For instance, the 1,3-dipolar cycloaddition of iminium ylides to conjugated olefinic and acetylenic dipolarophiles in the presence of trifluoroacetic acid leads to pyrrolidines (Terao et al., 1985).

Scientific Research Applications

Influenza Neuraminidase Inhibition

1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives have been found to be potent inhibitors of influenza neuraminidase, an enzyme critical for the replication and spread of influenza viruses. Wang et al. (2001) detailed the synthesis and evaluation of several derivatives, including a potent inhibitor against both NA A and NA B strains of influenza. Structural analyses revealed key interactions between the compounds and the active site of the neuraminidase enzyme, highlighting the potential of these compounds in antiviral therapies (Wang et al., 2001).

Synthesis of Pyrrolidine Lactams

The synthesis of pyrrolidine lactams, which are valuable intermediates in the production of various pharmaceuticals, has been explored using 1-Benzyl-3-(trifluoroacetamido)pyrrolidine derivatives. Andrews et al. (2003) reported the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams from a common intermediate involving 1-Benzyl-3-(trifluoroacetamido)pyrrolidine. This work underscores the versatility of this compound in synthetic organic chemistry (Andrews et al., 2003).

Structural Analysis of Pyrrolidinones

The compound has also been used in the structural analysis of pyrrolidinones, a class of organic compounds with various pharmaceutical applications. Weber et al. (1995) studied the absolute configurations of the C atoms in the lactam ring of an all-cis trisubstituted pyrrolidin-2-one, providing insights into the structural aspects of these molecules (Weber et al., 1995).

Memory Enhancement Effects

Interestingly, certain pyrrolidine derivatives have been explored for their potential nootropic effects. Petkov et al. (1991) studied a group of newly-synthesized pyrrolidine derivatives, including 1-Benzyl-3-(trifluoroacetamido)pyrrolidine, for their memory-enhancing effects. These compounds were found to facilitate learning processes and improve memory, suggesting their potential as cognitive enhancers (Petkov et al., 1991).

Synthetic Applications in Medicinal Chemistry

Lastly, the compound has been employed in various synthetic applications pertinent to medicinal chemistry. Yamada-Onodera et al. (2007) highlighted the use of a derivative of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine in the production of (S)-N-Benzyl-3-pyrrolidinol, a chiral building block used in the synthesis of pharmaceuticals. This work demonstrates the compound's utility in the production of chiral intermediates for drug development (Yamada-Onodera et al., 2007).

properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-11-6-7-18(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWIEKMCFJKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C(F)(F)F)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371072
Record name 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(trifluoroacetamido)pyrrolidine

CAS RN

115445-23-3
Record name 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-3-(trifluoroacetamido)pyrrolidine
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